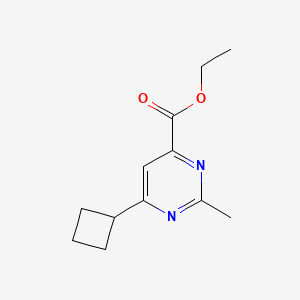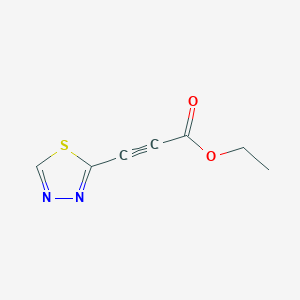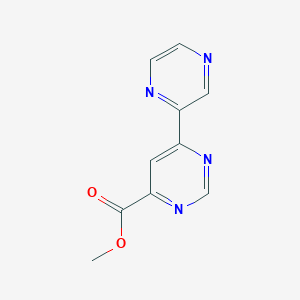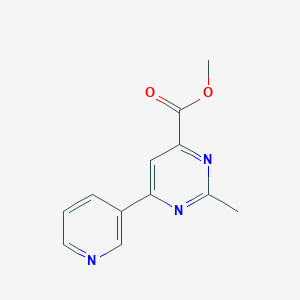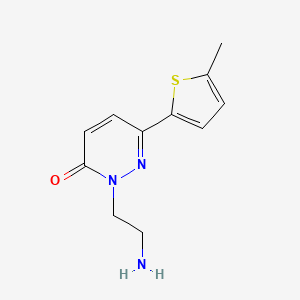![molecular formula C12H12FN3S B1492284 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline CAS No. 2097984-32-0](/img/structure/B1492284.png)
3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline
Overview
Description
“3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline” is an organosulfur heterocyclic compound. It has a molecular formula of C12H12FN3S and an average mass of 249.307 Da .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a fluoroethyl group and an aniline group .Scientific Research Applications
Drug Discovery and Biological Applications
Synthesis of Pyridazinone Derivatives for Potential Antioxidant Activity : Research efforts have focused on synthesizing new series of pyridazinone derivatives with potential antioxidant activity, demonstrating the role of substituted pyridazinones in developing novel therapeutic agents (Mehvish & Kumar, 2022).
Antibacterial Activity of Pyrazolopyrimidines : The development of novel antibacterial agents through the synthesis of pyrazolopyrimidines from aminopyrazoles highlights the importance of these derivatives in addressing resistance to existing antibiotics (El-Gaby et al., 2000).
Material Science and Chemical Applications
Electro-Emissive Devices : The use of aniline and haloaniline binary copolymer films, including derivatives like PFANI, showcases their application in electro-emissive devices for infrared thermal control and camouflage, indicating a significant potential in advanced materials science (Wang et al., 2020).
Fluorescent Probes for Sulfite Detection : A dipyridyltriphenylamine derivative has been synthesized as a fluorescent probe for sulfite ion detection, demonstrating applications in monitoring food safety and environmental analysis (Wu et al., 2017).
Synthesis and Chemical Engineering
Sequential Nucleophilic Substitution for Drug Discovery : The synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution highlights the methodology's significance in drug discovery and the creation of polyfunctional systems (Pattison et al., 2009).
Rapid Chemoselective Ligation : The development of a rapid and high-yielding chemoselective ligation approach using aniline catalysis for biomolecular labeling demonstrates the method's efficiency and potential for labeling peptides and proteins (Dirksen & Dawson, 2008).
Future Directions
The future directions for research on “3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities . Given the wide range of activities exhibited by pyridazine derivatives, these compounds could have significant potential in various fields, including medicinal chemistry .
properties
IUPAC Name |
3-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-6-7-17-12-5-4-11(15-16-12)9-2-1-3-10(14)8-9/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZRJRNZYJZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(C=C2)SCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)

![{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1492203.png)
![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)

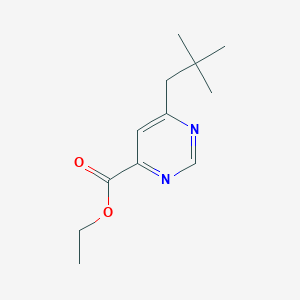


![3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492211.png)
